

# Side-by-side analysis of the safety profiles of KAT681 and other thyromimetics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | KAT681   |           |  |  |
| Cat. No.:            | B1673350 | Get Quote |  |  |

# A Comparative Safety Analysis of KAT6A/B Inhibitors in Oncology

Introduction

This guide provides a detailed side-by-side analysis of the safety profiles of emerging KAT6A/B inhibitors, a novel class of epigenetic modulators under investigation for the treatment of various cancers, particularly hormone receptor-positive (HR+) breast cancer. While the initial query referenced "KAT681" and "thyromimetics," the available research landscape points to a likely interest in KAT6A/B inhibitors, such as PF-07248144 and CTx-648. It is important to clarify that KAT6 inhibitors are not thyromimetics; they function by inhibiting histone acetyltransferases and are being developed as anti-cancer agents. This analysis will focus on the available preclinical and clinical safety data for these pioneering compounds.

## Overview of Investigated KAT6A/B Inhibitors

PF-07248144: A first-in-class, selective, and orally bioavailable small molecule inhibitor of the lysine acetyltransferases KAT6A and KAT6B.[1][2][3] It is the most clinically advanced compound in this class, currently in Phase 3 clinical trials for HR+/HER2- metastatic breast cancer.[4][5]

CTx-648 (PF-9363): A potent and highly selective KAT6A/B inhibitor that has demonstrated robust anti-tumor activity in preclinical models of ER+ breast cancer.[6][7][8][9][10] CTx-648



was part of a licensing deal that led to the development of PF-07248144.[6]

## **Quantitative Safety Profile Analysis**

The following tables summarize the treatment-related adverse events (TRAEs) observed in clinical trials of PF-07248144. Data for CTx-648 is primarily from preclinical studies, which note minimal toxicities and good tolerability in animal models, but detailed quantitative data from human trials is not yet available.[6][11]

Table 1: Safety Profile of PF-07248144 in Patients with Advanced Solid Tumors (Phase 1 Dose Escalation and Expansion)



| Adverse Event<br>(AE)                       | Any Grade (%) | Grade 3 (%) | Grade 4 (%) | Notes                                                                                                |
|---------------------------------------------|---------------|-------------|-------------|------------------------------------------------------------------------------------------------------|
| Hematological                               |               |             |             |                                                                                                      |
| Neutropenia                                 | 59.8          | 35.5        | 3.8         | Reversible and manageable with dose modifications. No febrile neutropenia reported.[12][13] [14][15] |
| Anemia                                      | 48.6          | 13.1        | 0           | [3]                                                                                                  |
| Leukopenia                                  | -             | 11.5        | -           | [14]                                                                                                 |
| Thrombocytopeni<br>a                        | 31            | -           | -           | [16]                                                                                                 |
| Non-<br>Hematological                       |               |             |             |                                                                                                      |
| Dysgeusia (Taste<br>alteration)             | 84.6          | 0           | 0           | Primarily Grade 1 (64.1%). Did not lead to dose reduction or discontinuation. [12][17]               |
| Diarrhea                                    | 31            | -           | -           | [16]                                                                                                 |
| Fatigue                                     | 24            | -           | -           | [16]                                                                                                 |
| Aspartate Aminotransferas e (AST) Increased | 21            | -           | -           | [16]                                                                                                 |



Data compiled from Phase 1 studies (NCT04606446) involving patients with heavily pretreated ER+/HER2- metastatic breast cancer and other advanced solid tumors.[3][12][13][14][16][17]

## **Experimental Protocols**

PF-07248144 Phase 1 Clinical Trial (NCT04606446)

- Study Design: A first-in-human, open-label, multicenter, dose-escalation and dose-expansion study.[3][16][18]
- Patient Population: Patients with advanced or metastatic ER+/HER2- breast cancer, castration-resistant prostate cancer (CRPC), or non-small cell lung cancer (NSCLC) who were resistant or intolerant to standard therapy.[16][18] All breast cancer patients had progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.[17]
- Treatment Arms:
  - Dose Escalation (Part 1A): PF-07248144 monotherapy administered orally once daily
     (QD) in 28-day cycles at doses ranging from 1-15 mg.[16]
  - Combination Dose Escalation (Part 1B): PF-07248144 (5 mg QD) in combination with fulvestrant (500 mg).[16]
  - Dose Expansion: Patients received PF-07248144 at the recommended dose for expansion
     (RDE) of 5 mg QD, either as monotherapy or in combination with fulvestrant.[13][14][17]
- Primary Objectives: To assess the safety and tolerability of PF-07248144, determine the
  maximum tolerated dose (MTD), and establish the RDE.[14][16][17] Safety was assessed
  according to Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[13][14]
- Secondary and Exploratory Objectives: To evaluate pharmacokinetics (PK),
   pharmacodynamics (PD; including H3K23Ac inhibition in peripheral blood mononuclear cells and tumors), and preliminary anti-tumor activity (per RECIST 1.1).[13][14][16]

#### CTx-648 Preclinical Studies

• In Vitro Studies: Assessed the anti-proliferative activity of CTx-648 in ER+ breast cancer cell lines (e.g., ZR-75-1, T47D, MCF7).[9] The effect on the H3K23Ac biomarker was also



evaluated.[9]

• In Vivo Studies: Utilized patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of ER+ breast cancer, including those resistant to endocrine therapy.[6][7][8] Tumor growth inhibition was measured following oral administration of CTx-648.[6][11] Tolerability and safety were monitored in the animal models.[6][11]

## **Visualizing Pathways and Workflows**

Mechanism of Action of KAT6A/B Inhibitors





Click to download full resolution via product page

Caption: Simplified signaling pathway of KAT6A inhibition in cancer cells.



#### Phase 1 Clinical Trial Workflow



Click to download full resolution via product page



Caption: Typical workflow for a Phase 1 dose escalation and expansion study.

### **Discussion and Conclusion**

The clinical data for the first-in-class KAT6A/B inhibitor, PF-07248144, indicates a manageable safety profile in heavily pretreated cancer patients.[3][12][14] The most common treatment-related adverse events are dysgeusia and neutropenia.[12][13][15] Notably, dysgeusia, while frequent, is typically low-grade and does not necessitate treatment discontinuation.[12][17] The most significant Grade ≥3 toxicity is neutropenia, which has been described as reversible and manageable with dose modifications, and no instances of febrile neutropenia have been reported.[12][13][15] This on-target hematologic toxicity is a key safety consideration for this class of drugs.[19][20]

Prelude Therapeutics is developing selective KAT6A degraders with the hypothesis that increased selectivity may reduce hematologic toxicity compared to dual KAT6A/B inhibitors, potentially offering an improved safety profile.[19][21] Preclinical data for these degraders suggest they may have safety advantages, though this is yet to be confirmed in human trials. [19]

In conclusion, KAT6A/B inhibitors represent a promising new class of targeted therapy for ER+ breast cancer. The safety profile of PF-07248144 is characterized by manageable on-target toxicities. As more KAT6-targeted agents advance through clinical development, a clearer understanding of the class-wide safety profile and potential for differentiation will emerge. Continuous monitoring and reporting of safety data will be crucial for optimizing the therapeutic index of these novel epigenetic modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. onclive.com [onclive.com]
- 2. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]



- 3. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. KAT6 marks another phase 1-to-3 push from Pfizer | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 6. monash.edu [monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncologyone.com.au [oncologyone.com.au]
- 11. KAT6 inhibitor is active in advanced breast cancer models | BioWorld [bioworld.com]
- 12. onclive.com [onclive.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. ASCO American Society of Clinical Oncology [asco.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ascopubs.org [ascopubs.org]
- 19. Prelude Therapeutics Presents Preclinical Data on First-in-Class SMARCA2 and Selective KAT6A Degraders at AACR Annual Meeting | Nasdaq [nasdaq.com]
- 20. researchgate.net [researchgate.net]
- 21. KAT6A Drugs, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Side-by-side analysis of the safety profiles of KAT681 and other thyromimetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673350#side-by-side-analysis-of-the-safety-profiles-of-kat681-and-other-thyromimetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com